molecular formula C13H19ClN4O B5671330 (3R*,4S*)-1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-4-cyclopropylpyrrolidin-3-amine

(3R*,4S*)-1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-4-cyclopropylpyrrolidin-3-amine

Cat. No. B5671330
M. Wt: 282.77 g/mol
InChI Key: VMILYJCLGHSDIH-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyrazole derivatives typically involves multicomponent domino reactions, which are efficient for generating densely functionalized molecules. For example, a library of 4H-pyrano[2,3-c]pyrazol-6-amines was synthesized using an L-proline-catalyzed, on-water four-component domino reaction, demonstrating the versatility of pyrazole syntheses in aqueous media (Prasanna, Perumal, & Menéndez, 2013). This approach underscores the potential pathways for synthesizing complex pyrazole-containing compounds like the one .

Molecular Structure Analysis

Structural examination of pyrazole derivatives often involves single-crystal X-ray diffraction and Hirshfeld surface analysis. For instance, the synthesis, crystal structure, and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine have been reported, highlighting the importance of understanding the supramolecular characteristics, including π–π stacking and hydrogen bonding (Joekar, Hiscock, & Dawe, 2023).

Chemical Reactions and Properties

Pyrazole derivatives engage in various chemical reactions, demonstrating their reactivity and potential utility in synthetic chemistry. The switchable synthesis of pyrroles and pyrazines from 1,2,3-triazoles and isoxazoles under Rh(II)-catalyzed conditions illustrates the diverse chemical reactivity of pyrazole-containing compounds (Rostovskii et al., 2017).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are often determined using techniques like X-ray crystallography, as seen in the study of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its ester, providing insights into the solid-state structure and potential intermolecular interactions (Kumarasinghe, Hruby, & Nichol, 2009).

properties

IUPAC Name

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-3-(4-chloropyrazol-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O/c14-10-5-16-18(6-10)4-3-13(19)17-7-11(9-1-2-9)12(15)8-17/h5-6,9,11-12H,1-4,7-8,15H2/t11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMILYJCLGHSDIH-NEPJUHHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CN(CC2N)C(=O)CCN3C=C(C=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H]2CN(C[C@@H]2N)C(=O)CCN3C=C(C=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.